molecular formula C18H33NO4 B15160719 N-Tetradecanoyl-hydroxyproline

N-Tetradecanoyl-hydroxyproline

Cat. No.: B15160719
M. Wt: 327.5 g/mol
InChI Key: LYGFQYMZWLCANQ-CVEARBPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecanoyl-hydroxyproline is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. Its role in collagen stabilization and its potential therapeutic applications set it apart from other hydroxyproline derivatives .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1

InChI Key

LYGFQYMZWLCANQ-CVEARBPZSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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